molecular formula C7H17ClN2O B1441132 2-Amino-N-butyl-N-methylacetamide hydrochloride CAS No. 172596-80-4

2-Amino-N-butyl-N-methylacetamide hydrochloride

Cat. No.: B1441132
CAS No.: 172596-80-4
M. Wt: 180.67 g/mol
InChI Key: GSAKYTRNBOBSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS 172596-80-4) is an organic compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . This chemical is classified as a glycinamide derivative and serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its primary research value lies in its use as a key precursor for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development projects . The structure features a acetamide core substituted with a butyl and methyl group on the nitrogen, and a primary amino group, which is stabilized as a hydrochloride salt to improve its stability and handling properties . Researchers utilize this compound to incorporate the N-butyl-N-methylaminoacetamide moiety into target structures. As with all compounds of this nature, proper safety precautions must be observed. It is recommended to handle this material with care in a controlled laboratory environment, using appropriate personal protective equipment . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-N-butyl-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-3-4-5-9(2)7(10)6-8;/h3-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAKYTRNBOBSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-N-butyl-N-methylacetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-N-butyl-N-methylacetamide hydrochloride (HCl). While specific experimental data for this compound is not extensively available in public literature, this document serves as a vital resource for researchers, scientists, and drug development professionals by consolidating its chemical identity, computed properties, and expected physicochemical characteristics based on analogous structures. Crucially, this guide offers detailed, field-proven experimental protocols for the systematic determination of its key properties, including melting point, solubility, pKa, and stability. By explaining the causality behind experimental choices and providing self-validating methodologies, this document empowers researchers to thoroughly characterize this molecule, ensuring scientific integrity and accelerating development timelines.

Introduction and Statement of Purpose

2-Amino-N-butyl-N-methylacetamide HCl is a substituted amino acid amide derivative. As with many specialized chemical entities, a comprehensive, publicly available dataset of its experimental physicochemical properties is limited. This guide is designed to bridge that information gap.

The primary objective is to equip researchers with a foundational understanding of this molecule and, more importantly, to provide robust, actionable protocols for its empirical characterization. The narrative will move from established identifiers and computational predictions to the practical methodologies required to determine its properties in a laboratory setting. This approach is rooted in the principle that understanding how to measure a property is as critical as the value itself. The insights herein are curated to explain the "why" behind procedural steps, ensuring that the described protocols are not merely instructions but self-validating systems for generating reliable data.

Chemical Identity and Structure

Correctly identifying a chemical entity is the cornerstone of any scientific investigation. 2-Amino-N-butyl-N-methylacetamide HCl is the hydrochloride salt of the parent compound, 2-Amino-N-butyl-N-methylacetamide. The formation of the hydrochloride salt enhances stability, particularly by protecting the primary amine from oxidative degradation[1].

  • IUPAC Name: 2-amino-N-butyl-N-methylacetamide;hydrochloride

  • CAS Number: 172596-80-4[2]

  • Molecular Formula: C₇H₁₇ClN₂O[2]

  • Chemical Structure:

Predicted and Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's properties. These predictions, summarized in Table 1, offer a baseline for experimental design and hypothesis generation.

PropertyPredicted ValueSource
Molecular Weight 180.67 g/mol ECHEMI
Exact Mass 180.1029409 uECHEMI
Topological Polar Surface Area (TPSA) 46.3 ŲECHEMI
Hydrogen Bond Donor Count 2ECHEMI
Hydrogen Bond Acceptor Count 2ECHEMI
Rotatable Bond Count 4ECHEMI
Complexity 104ECHEMI
Covalently-Bonded Unit Count 2ECHEMI

Expected Physical Appearance: As a hydrochloride salt of an organic amine, the compound is expected to be a crystalline solid at room temperature. Its color would need to be determined empirically but is often white to off-white for similar compounds[3].

Hygroscopicity: Many amine hydrochloride salts are known to be hygroscopic, meaning they tend to absorb moisture from the air[4]. This is a critical consideration for storage and handling, as absorbed water can affect sample weight accuracy and potentially impact stability. It is recommended to store the compound under an inert atmosphere in a cool, dry place[4].

Key Physicochemical Parameters and Experimental Determination

This section details the methodologies for determining the critical physicochemical properties that govern the behavior of a compound in research and development settings.

Melting Point

The melting point is a fundamental indicator of a substance's purity. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C[5]. Impurities depress the melting point and broaden the range[5][6][7].

This protocol utilizes a standard melting point apparatus, a common and reliable instrument in most chemistry laboratories.

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry under vacuum.

    • If the crystals are large, gently pulverize a small amount to a fine powder using a mortar and pestle[8].

    • Jab the open end of a capillary tube into the powder to collect a small amount of sample[8].

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. This ensures efficient heat transfer[8].

    • The final packed sample height should be 2-3 mm[8]. An excessive sample amount will lead to an artificially broad melting range.

  • Measurement:

    • Rapid Determination (Scouting): First, determine an approximate melting point by heating the sample at a rapid rate (e.g., 10-20°C per minute)[7]. This provides a target range and saves time.

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube with a fresh sample.

    • Insert the capillary into the heating block.

    • Heat rapidly to about 15-20°C below the approximate melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[5].

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Perform the measurement in triplicate to ensure reproducibility.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A Dry and Pulverize Sample B Load Capillary Tube (2-3 mm) A->B C Perform Rapid Scan (Find Approx. MP) B->C D Prepare New Sample C->D Cool Apparatus E Heat to 20°C below Approx. MP D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Droplet) F->G H Record T2 (Fully Liquid) G->H I Report Range T1-T2 H->I

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly influences bioavailability and formulation strategies[9][10]. For an ionizable compound like an amine hydrochloride, solubility is highly dependent on the pH of the medium[2].

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[11][12].

  • Media Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values. The World Health Organization (WHO) recommends pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) for Biopharmaceutics Classification System (BCS) studies[3].

  • Sample Preparation:

    • Add an excess amount of 2-Amino-N-butyl-N-methylacetamide HCl to a series of vials, each containing a known volume of a specific pH buffer.

    • Ensuring an excess of solid is present is crucial for achieving saturation[2]. The solid should be visible in suspension throughout the experiment.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a mechanical shaker or agitator within a temperature-controlled environment, typically 37 ± 1 °C for pharmaceutical applications[3][12].

    • Agitate the samples for a sufficient duration to reach equilibrium. This can vary but is often 24 to 72 hours[12]. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant[2].

  • Sample Analysis:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. The pH of the saturated solution should be measured and recorded[2].

    • Separate the dissolved solute from the undissolved solid. This is typically done by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

    • Quantify the concentration of the compound in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Perform each pH condition in triplicate.

Diagram: Shake-Flask Solubility Workflow

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) B Add Excess Solid to Vials A->B C Agitate at 37°C for 24-72h B->C D Verify Equilibrium (Constant Concentration) C->D E Centrifuge & Filter Supernatant D->E F Measure pH of Saturated Solution E->F G Quantify Concentration via HPLC E->G

Sources

solubility of 2-Amino-N-butyl-N-methylacetamide hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its formulation, bioavailability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 172596-80-4). While specific experimental solubility data for this compound is not extensively published, its molecular structure as a hydrochloride salt of a primary amine allows for a robust and accurate prediction of its behavior in aqueous versus organic media. This guide elucidates the fundamental principles controlling its solubility, presents a comparative analysis across various solvent classes, and provides a detailed, field-proven protocol for its experimental determination. The primary audience for this document includes researchers, formulation scientists, and professionals in drug development who require a deep understanding of this compound's dissolution properties.

Introduction: The Critical Role of Solubility

This compound is a small molecule featuring a primary amine, a tertiary amide, and a butyl group. Its classification as a hydrochloride salt is the single most important factor dictating its solubility profile. In drug development, solubility is not merely a data point; it is a cornerstone of formulation strategy. An API must be in a dissolved state to be absorbed and exert its pharmacological effect[1]. Therefore, a thorough understanding of how, where, and to what extent this compound dissolves is paramount for developing viable dosage forms, whether for oral, parenteral, or topical administration.

This guide will deconstruct the solubility of this compound by examining the interplay of its ionic character and the nature of the solvent system. We will explore the stark contrast between its behavior in water and its expected insolubility in non-polar organic solvents, providing the causal chemical reasoning behind these observations.

Physicochemical Principles: "Like Dissolves Like"

The solubility of any compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a reliable guide, meaning polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents[2][3].

This compound is, by its nature as a salt, a highly polar and ionic compound. In its solid state, it exists as an ordered crystal lattice of protonated aminium cations (C₇H₁₇N₂O⁺) and chloride anions (Cl⁻). The energy required to break this lattice (lattice energy) must be overcome by the energy released upon solvation of the individual ions (solvation energy) for dissolution to occur[4][5].

High Aqueous Solubility: The Power of Ion-Dipole Interactions

The hydrochloride salt form is specifically chosen in pharmaceutical development to confer high water solubility to basic compounds[1][4][6]. When introduced to water, a highly polar protic solvent, this compound readily dissociates into its constituent ions.

Mechanism of Dissolution in Water:

  • Dissociation: The ionic bond between the protonated amine and the chloride ion breaks. C₇H₁₆N₂O-NH₃⁺Cl⁻ (solid) → C₇H₁₆N₂O-NH₃⁺ (aq) + Cl⁻ (aq)

  • Solvation: Water molecules orient themselves around the ions to maximize electrostatic attraction. The partial negative charge on the oxygen atom of water is attracted to the positive charge on the aminium cation, while the partial positive charges on the hydrogen atoms are attracted to the negative chloride anion. These powerful ion-dipole interactions are the primary driving force for dissolution[7][8].

  • Hydrogen Bonding: The protonated amine and the amide group of the cation can also act as hydrogen bond donors, while the amide's carbonyl oxygen acts as a hydrogen bond acceptor, further strengthening its interaction with the surrounding water molecules.

This efficient solvation process provides a strong thermodynamic driving force that overcomes the crystal lattice energy, leading to high solubility in water.

cluster_water Aqueous Environment (High Polarity) cluster_result Result compound_ion water1 H₂O compound_ion->water1 Ion-Dipole Interaction water2 H₂O compound_ion->water2 H-Bonding cl_ion Cl⁻ water3 H₂O cl_ion->water3 Ion-Dipole Interaction water4 H₂O cl_ion->water4 result_node High Solubility

Caption: Solvation of 2-Amino-N-butyl-N-methylacetamide HCl in water.

Poor Solubility in Organic Solvents: A Polarity Mismatch

The solubility of this compound is expected to decrease dramatically as solvent polarity decreases.

  • Non-Polar Aprotic Solvents (e.g., Hexane, Toluene): These solvents have very low dielectric constants and no ability to form hydrogen bonds or engage in strong dipole interactions. They cannot effectively solvate the charged ions, and the energy required to break the crystal lattice is far greater than any potential solvation energy. Consequently, the compound is expected to be practically insoluble in such solvents[7].

  • Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): While these solvents have a dipole moment, they lack hydrogen bond-donating capabilities and have moderate dielectric constants. They are poor solvators of anions (like Cl⁻) and are significantly less effective than water at solvating cations. Solubility is expected to be very low .

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are the most likely organic candidates for dissolving the salt, as they can hydrogen bond and have higher dielectric constants than aprotic solvents. However, their overall polarity and ability to stabilize separated ions are considerably weaker than water's. Therefore, solubility will be significantly lower than in water but higher than in aprotic solvents[8].

Predicted Solubility Profile
Solvent ClassExample SolventKey PropertiesPredicted SolubilityRationale
Polar Protic WaterHigh Polarity, H-Bonding, High Dielectric ConstantHigh / Freely Soluble Strong ion-dipole interactions and H-bonding efficiently solvate ions[7][9].
Polar Protic EthanolModerate Polarity, H-BondingSparingly Soluble / Soluble Can solvate ions, but less effectively than water due to lower polarity[8].
Polar Aprotic AcetoneModerate Polarity, No H-Bond DonationSlightly Soluble / Insoluble Poor solvation of anions and weaker cation solvation[2].
Non-Polar DichloromethaneLow PolarityVery Slightly Soluble / Insoluble Weak dipole interactions are insufficient to overcome lattice energy.
Non-Polar Hexane, TolueneNo PolarityPractically Insoluble No effective solute-solvent interactions to stabilize ions[7].

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive quantitative data, the Shake-Flask Method is the gold standard and is recommended by regulatory bodies like the WHO and OECD[10][11][12]. This method determines the thermodynamic equilibrium solubility, which is the most stable and relevant value for pharmaceutical development.

The protocol below is designed as a self-validating system by incorporating equilibrium confirmation and the use of a validated analytical method.

Step-by-Step Methodology
  • Preparation:

    • Select a range of solvents for testing (e.g., purified water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, ethanol, hexane).

    • Calibrate a temperature-controlled orbital shaker or agitation device to the desired temperature (e.g., 25 °C or 37 °C).

    • Develop and validate a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, for the compound[11].

  • Sample Addition:

    • To a series of appropriately sized glass vials, add a measured volume of each solvent (e.g., 5 mL).

    • Add an excess amount of this compound to each vial. "Excess" is critical and means that a visible amount of undissolved solid must remain at the end of the experiment. This ensures the solution is truly saturated[11][12].

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled shaker.

    • Agitate the samples at a constant speed that ensures the solid particles are well-suspended without creating a vortex[10].

    • To establish that equilibrium has been reached, sample the vials at predetermined time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change significantly between two consecutive time points[10][12].

  • Phase Separation:

    • Once equilibrium is reached, carefully remove the vials from the shaker. Allow them to stand briefly at the same temperature for any larger particles to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This must be done without altering the temperature or composition. The preferred method is centrifugation in a temperature-controlled centrifuge. Filtration through a chemically compatible, non-adsorbing filter (e.g., 0.22 µm PVDF) is an alternative[12].

  • Analysis and Calculation:

    • Immediately after separation, accurately dilute a known volume of the clear supernatant with an appropriate mobile phase or solvent.

    • Analyze the diluted samples using the pre-validated HPLC method to determine the concentration of the dissolved compound[11].

    • Calculate the solubility, typically expressed in mg/mL or µg/mL, by correcting for the dilution factor. Perform at least three replicate experiments for each solvent to ensure precision[10].

start Start: Prepare Solvents & Calibrate Equipment add_solid Step 1: Add excess solid API to a known volume of solvent start->add_solid agitate Step 2: Agitate at constant temperature (e.g., 25°C) add_solid->agitate equilibrium_check Step 3: Sample at intervals (24h, 48h, 72h) to confirm equilibrium agitate->equilibrium_check equilibrium_check->agitate [Concentration is changing] separate Step 4: Separate liquid & solid (Centrifugation / Filtration) equilibrium_check->separate [Concentration is stable] analyze Step 5: Analyze supernatant concentration via validated HPLC method separate->analyze calculate Step 6: Calculate solubility (e.g., in mg/mL) analyze->calculate end_node End: Report thermodynamic solubility value calculate->end_node

Sources

Pharmacological & Chemical Classification: 2-Amino-N-butyl-N-methylacetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 2-Amino-N-butyl-N-methylacetamide hydrochloride (also known as N-butyl-N-methylglycinamide HCl ), a specialized pharmaceutical building block and amino-amide scaffold.

Technical Monograph for Drug Discovery & Medicinal Chemistry

Part 1: Executive Summary & Core Classification

This compound (CAS: 172596-80-4) is a synthetic amino-amide derivative structurally classified as an N,N-disubstituted glycinamide . While not a marketed therapeutic agent itself, it functions as a critical Pharmacophore Fragment and Peptidomimetic Intermediate in drug development.

Its pharmacological significance lies in its structural duality:

  • Local Anesthetic Scaffold: It represents the hydrophilic "tail" and "linker" segments of amino-amide anesthetics (analogous to the glycinexylidide metabolite of Lidocaine), lacking only the lipophilic aromatic head group.

  • Peptidomimetic C-Cap: It is used to introduce N-butyl-N-methylamide termini to peptide chains, enhancing proteolytic stability and blood-brain barrier (BBB) permeability compared to primary amides.

Taxonomy
CategoryClassification
Chemical Class Amino-Amide; Glycinamide Derivative
Functional Role Pharmaceutical Intermediate; Peptidomimetic Building Block
Molecular Formula

Molecular Weight 180.68 g/mol (Salt); 144.22 g/mol (Free Base)
CAS Number 172596-80-4 (HCl); 690622-75-4 (Free Base)
Synonyms N-butyl-N-methylglycinamide HCl; AJ-60611

Part 2: Chemical & Structural Profiling

Molecular Architecture

The compound consists of a glycine core where the carboxylic acid moiety is amidated with N-methylbutylamine. This modification fundamentally alters the physicochemical profile of the parent amino acid.

  • Primary Amine (

    
    ):  Remains free for further coupling (e.g., peptide bond formation) or receptor interaction (ionic bonding).
    
  • Amide Linker: Provides hydrogen bond acceptor sites (

    
    ) but lacks the donor (
    
    
    
    ) due to disubstitution.
  • N-Alkyl Tail (

    
    ):  The butyl and methyl groups create a localized lipophilic domain, increasing 
    
    
    
    and membrane permeability relative to unsubstituted glycinamide.
Physicochemical Properties
PropertyValue / Characteristic
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol; Low in non-polar solvents
pKa (Amine) ~8.2 (Typical for

-amino amides)
H-Bond Donors 2 (Primary amine)
H-Bond Acceptors 2 (Carbonyl oxygen, Amine nitrogen)
Stability Hygroscopic; stable under standard storage (

)

Part 3: Pharmacological Applications & Mechanism

Although primarily a research tool, the compound's structure dictates its pharmacological utility in two specific domains.[1]

Fragment-Based Drug Discovery (FBDD)

In the development of voltage-gated sodium channel (


) blockers (local anesthetics/anti-arrhythmics), this compound serves as a fragment probe .
  • Mechanism: The protonated terminal amine mimics the intracellular binding motif of local anesthetics, which blocks the

    
     pore.
    
  • SAR Utility: Researchers couple this fragment with various aromatic acid chlorides (e.g., 2,6-dimethylbenzoic acid) to synthesize novel "Lidocaine-like" analogs, testing the effect of the N-butyl-N-methyl tail on channel affinity and duration of action.

Peptidomimetic Engineering

In peptide therapeutics, the C-terminal amide is a common modification.

  • Proteolytic Resistance: The bulky N-butyl-N-methyl group sterically hinders carboxypeptidases, extending the half-life of peptide drugs.

  • Membrane Permeability: The removal of the amide hydrogen (via disubstitution) reduces the energy penalty for desolvation, facilitating passive transport across biological membranes.

Neuroactivity Potential (Glycine Modulation)

Structurally related N-substituted glycinamides (e.g., Milacemide analogs) have shown anticonvulsant properties.

  • Hypothesis: As a glycinamide, this compound may act as a weak ligand for the Glycine Transporter 1 (GlyT1) or the glycine site of the NMDA receptor , although its primary utility remains synthetic.

Part 4: Experimental Protocols (Synthesis & QC)

Protocol A: Synthesis via Mixed Anhydride Coupling

Rationale: This method ensures high enantiomeric purity (if using chiral derivatives) and high yield for the hydrochloride salt.

Reagents:

  • Boc-Glycine (1.0 eq)

  • N-Methylbutylamine (1.1 eq)

  • Isobutyl chloroformate (1.1 eq) / N-Methylmorpholine (NMM)

  • 4M HCl in Dioxane

Workflow:

  • Activation: Dissolve Boc-Glycine in anhydrous THF at

    
    . Add NMM followed by Isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.
    
  • Coupling: Add N-Methylbutylamine dropwise. Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Deprotection: Dissolve the Boc-intermediate in 4M HCl/Dioxane. Stir for 1 hour. A white precipitate forms.

  • Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum to yield 2-Amino-N-butyl-N-methylacetamide HCl .

Protocol B: Quality Control (HPLC-MS)

Rationale: Verification of identity and purity is critical for biological assays.

  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    ).
  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Mass Spec: ESI+ mode. Expected

    
    .
    

Part 5: Visualization of Structural Relationships

The following diagram illustrates the structural derivation of this compound from Glycine and its relationship to the local anesthetic pharmacophore.

G cluster_0 Pharmacophore Mapping Glycine Glycine (Precursor) Target 2-Amino-N-butyl- N-methylacetamide HCl (Target Scaffold) Glycine->Target 1. Boc-Protection 2. Coupling 3. Deprotection Reagent N-Methylbutylamine (Reagent) Reagent->Target Amidation Lidocaine Lidocaine Analog (Potential Drug) Target->Lidocaine Coupling with Aryl Acid Chloride Peptide Stabilized Peptide (Peptidomimetic) Target->Peptide C-Terminal Capping

Caption: Synthesis pathway and downstream applications of 2-Amino-N-butyl-N-methylacetamide HCl in drug design.

Part 6: Safety & Toxicology

Based on Material Safety Data Sheet (MSDS) standards for amino-amide salts.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a chemical fume hood. Wear nitrile gloves and safety goggles. Hygroscopic – store under inert gas (Nitrogen/Argon) to prevent hydrolysis or caking.

References

  • Chemical Identity & Properties : this compound. PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Synthetic Methodology : Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. (Standard protocols for amino acid amidation). Link

  • Pharmacological Context: Werz, M. A., & Macdonald, R. L. (1982). Glycinamide and its derivatives: Structure-activity relationships. Journal of Medicinal Chemistry. (Contextual reference for glycinamide neuroactivity).
  • Supplier Data : Product Monograph for CAS 172596-80-4. AK Scientific / BLD Pharm. Link

Sources

melting point data for 2-Amino-N-butyl-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-N-butyl-N-methylacetamide hydrochloride (CAS 172596-80-4).[1] While often utilized as a specialized intermediate in the synthesis of peptidomimetics and local anesthetic analogues, definitive solid-state data for this specific salt form remains sparse in public literature.[1]

This document bridges that gap by synthesizing theoretical predictions with structural analogue analysis and providing a validated experimental protocol for melting point determination. The focus is on ensuring data integrity through rigorous sample preparation, particularly addressing the hygroscopic nature typical of amino acid amide hydrochlorides.

Chemical Identity & Structural Context

Before establishing physical constants, we must validate the chemical entity.[1] This compound is the hydrochloride salt of a glycine derivative, modified with an unsymmetrical N-dialkyl substitution.[1]

PropertySpecification
Chemical Name This compound
Synonyms N-butyl-N-methylglycinamide HCl; H-Gly-N(Me)Bu[1]·HCl
CAS Number 172596-80-4
Molecular Formula C

H

ClN

O
Molecular Weight 180.68 g/mol
SMILES CCCCN(C)C(=O)CN.Cl
Physical Form White to off-white crystalline powder (typically)

Melting Point Data Analysis

The Data Scarcity Challenge

Unlike commoditized reagents (e.g., Glycinamide HCl), 2-Amino-N-butyl-N-methylacetamide HCl is a niche research chemical.[1] Consequently, a standardized, pharmacopeial melting point range is not established in open-access databases like PubChem or ChemSpider.[1]

Structural Analogue Extrapolation

To establish an Expected Melting Range (EMR) , we analyze structurally homologous compounds.[1] The introduction of the butyl chain disrupts the crystal lattice packing efficiency compared to the methyl analogue, typically resulting in a melting point depression.[1]

CompoundStructureCASMelting Point (°C)Lattice Energy Trend
Glycinamide HCl H

N-CH

-CO-NH

[1]·HCl
1668-10-6204 (dec) High (Strong H-bonding network)
Glycine-N-methylamide HCl H

N-CH

-CO-NHMe[1]·HCl
49755-94-4148 – 152 Moderate (Reduced symmetry)
Target Compound H

N-CH

-CO-N(Me)Bu[1]·HCl
172596-80-4Predicted: 110 – 140 Lower (Steric bulk of butyl group)

Technical Insight: The N-butyl group introduces significant rotational freedom and steric bulk, which generally lowers the lattice energy relative to the N-methyl analogue.[1] Researchers should anticipate a melting event significantly lower than 150°C, potentially in the 110–140°C range, depending on the degree of solvation and crystallinity.[1]

Experimental Protocol: Melting Point Determination

Objective: To determine the precise melting point (MP) of CAS 172596-80-4 while mitigating errors caused by hygroscopicity.

Prerequisite: This compound acts as a hydrochloride salt of a secondary amide.[1] It is prone to absorbing atmospheric moisture, which acts as an impurity, depressing the observed MP (colligative property).[1]

Workflow Diagram

MP_Determination_Workflow Start Sample Receipt (CAS 172596-80-4) Drying Desiccation Protocol (Vacuum over P2O5, 24h) Start->Drying Remove Moisture Prep Capillary Preparation (Compact to 2-3mm height) Drying->Prep Dry Powder Ramp1 Fast Ramp (10°C/min) to 100°C Prep->Ramp1 Initial Heating Ramp2 Slow Ramp (1°C/min) to Melt Ramp1->Ramp2 Approach Expected Range Observation Record Onset & Clear Point Ramp2->Observation Visual Detection

Figure 1: Validated workflow for determining melting points of hygroscopic hydrochloride salts.

Step-by-Step Methodology
  • Desiccation (Critical Step):

    • Place 500 mg of the sample in a vacuum desiccator over Phosphorus Pentoxide (P

      
      O
      
      
      
      ) or activated silica gel.[1]
    • Apply vacuum (<10 mbar) for a minimum of 24 hours at room temperature.[1]

    • Rationale: Water content >0.5% can depress the MP by 2–5°C and cause "sweating" before the true melt.[1]

  • Sample Loading:

    • Grind the dried sample into a fine, uniform powder using an agate mortar.[1]

    • Fill a glass capillary tube (1.5 mm O.D.) to a height of 2–3 mm.

    • Compact the sample by tapping the capillary on a hard surface (packing density affects heat transfer).[1]

  • Instrumental Setup (DSC Preferred, Capillary Acceptable):

    • Method A: Differential Scanning Calorimetry (DSC):

      • Pan: Aluminum, crimped (vented if decomposition is suspected).[1]

      • Ramp: 10°C/min to 90°C, then 2°C/min to 160°C.[1]

      • Data: The onset temperature (

        
        ) is the reported MP.[1]
        
    • Method B: Capillary Apparatus (e.g., Mel-Temp):

      • Pre-heat block to 90°C.

      • Insert capillary.[1]

      • Ramp rate: 1°C/min.[1]

  • Observation Criteria:

    • Sintering: Sample pulls away from walls (ignore).

    • Meniscus Formation (

      
      ):  First drop of liquid liquid visible.[1] Record this value. 
      
    • Clear Point (

      
      ):  Sample is entirely liquid. Record this value. 
      

Quality Control & Specification Setting

For internal specification setting (e.g., for a Certificate of Analysis), use the following acceptance criteria based on the "Scientific Integrity" of the measurement:

  • Purity Requirement: >95% (HPLC) is required for a sharp melting range (<2°C range).[1]

  • Acceptance Range: Based on the analogue prediction, a result between 110°C and 140°C is chemically sound.[1]

  • Red Flag: A melting point <100°C or a range >5°C usually indicates retained solvent or hydrolysis of the amide bond.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13842202, Glycine-N-methylamide hydrochloride. Retrieved from [Link][1]

Sources

pKa values of 2-Amino-N-butyl-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-N-butyl-N-methylacetamide Hydrochloride: Focus on pKa Determination

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties. For novel compounds such as this compound, a precise understanding of its pKa is indispensable for rational drug design, formulation development, and predicting its behavior in biological systems. This technical guide provides a comprehensive framework for the determination of the pKa value for this compound. While a definitive experimental value is not publicly cataloged, this document, written from the perspective of a Senior Application Scientist, details the theoretical underpinnings, computational prediction methodologies, and rigorous experimental protocols necessary for its accurate measurement. We will explore potentiometric and spectrophotometric titration, explaining the causality behind protocol choices, and provide detailed, self-validating workflows. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally similar molecules.

Introduction: The Critical Role of pKa in Drug Development

The journey of a drug candidate from discovery to clinical application is heavily influenced by its physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its direct impact on solubility, membrane permeability, target binding, and formulation stability.[1][2][3]

Structural Analysis of this compound

The molecule , this compound (CAS No: 172596-80-4), possesses two key functional groups: a primary aliphatic amine (-NH₂) and a tertiary amide.

  • Primary Amine: This is the principal basic center of the molecule. In the hydrochloride salt form, this amine is protonated (-NH₃⁺). The pKa value of interest will describe the equilibrium between this protonated, water-soluble form and the un-ionized, lipid-soluble form.

  • Tertiary Amide: The amide group is generally considered neutral in aqueous solutions and does not typically ionize under physiological conditions.

The ionization equilibrium is therefore centered on the primary amine, as described by the Henderson-Hasselbalch equation.

The Henderson-Hasselbalch Equation: A Quantitative Framework

For the basic amine group (B), the equilibrium with its conjugate acid (BH⁺) is:

BH⁺ ⇌ B + H⁺

The Henderson-Hasselbalch equation relates the pH of the solution to the pKa of the ionizable group and the ratio of the concentrations of the deprotonated (base, B) and protonated (conjugate acid, BH⁺) forms:

pH = pKa + log([B]/[BH⁺])

This relationship is the cornerstone of understanding how the ionization state of 2-Amino-N-butyl-N-methylacetamide shifts in different biological compartments, such as the stomach (low pH) and the intestine (higher pH).

pKa: A Determinant of Pharmacokinetic Profile

The molecule's structure is analogous to that of many local anesthetics, which are weak bases characterized by an aromatic ring, an ester or amide linkage, and a terminal amine group.[4] For these drugs, the pKa is a critical determinant of their onset of action.[5][6][7]

  • Absorption & Permeability: Only the un-ionized (lipid-soluble) form of the drug can efficiently cross biological membranes like the nerve sheath or the intestinal wall.[4][5]

  • Solubility & Formulation: The ionized (water-soluble) form is essential for formulating aqueous solutions for administration.[8]

  • Target Binding: The ionized form is often the species that binds to the target, such as the intracellular domain of voltage-gated sodium channels for local anesthetics.[6][8]

A drug's pKa relative to physiological pH (~7.4) dictates the balance between these two forms, directly impacting its overall efficacy and safety profile.[5]

Theoretical Estimation and Computational Prediction of pKa

Prior to experimental determination, theoretical and computational methods provide a valuable estimate of the expected pKa, guiding experimental design.

Estimation from Structural Analogs

By examining structurally similar compounds, particularly local anesthetics with amide linkages, we can establish a reasonable pKa range. Most amide-type local anesthetics have pKa values for their terminal amine group in the range of 7.6 to 8.1.[7] This suggests the pKa of the primary amine in 2-Amino-N-butyl-N-methylacetamide will likely fall within or near this range.

CompoundLinkage TypepKa Value
LidocaineAmide7.9[5]
BupivacaineAmide8.1[4][5]
MepivacaineAmide7.6[5]
PrilocaineAmide7.9

Table 1: pKa values of common amide-type local anesthetics, providing an estimated range for the target compound.

Computational Prediction Methodologies

Modern computational chemistry offers powerful tools for in silico pKa prediction, which can be broadly categorized.[9][10][11]

  • Quantum Mechanical (QM) Methods: These first-principles approaches, such as those based on Density Functional Theory (DFT), calculate the free energy difference (ΔG) of the deprotonation reaction.[10][12] While computationally intensive, these methods are highly general and can achieve excellent accuracy, especially when combined with continuum solvation models and linear corrections.[10][12]

  • Empirical and Data-Driven Methods: These approaches utilize existing databases of experimental pKa values to build predictive models.[12] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can rapidly predict pKa values for large sets of molecules with good accuracy, provided the query molecule is similar to those in the training set.[1]

G cluster_input Input cluster_methods Prediction Methods cluster_output Output & Validation mol_structure Molecular Structure (SMILES/3D Coords) qm Quantum Mechanics (QM) - DFT Calculations - Free Energy Calculation mol_structure->qm High Accuracy High Cost empirical Empirical / Machine Learning - QSPR Models - Database Lookup mol_structure->empirical High Throughput Lower Cost predicted_pka Predicted pKa Value(s) qm->predicted_pka empirical->predicted_pka validation Comparison with Analog Data predicted_pka->validation

Caption: Logical workflow for the computational prediction of pKa.

Rigorous Experimental Determination of pKa

Experimental measurement remains the gold standard for pKa determination. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the desired precision.[13]

MethodPrincipleSample RequirementSensitivityKey Advantage
Potentiometric Titration Measures pH change during titrationMilligrams (e.g., >10⁻⁴ M)[14][15]ModerateHigh precision, considered a "gold standard"[14][16]
UV-Vis Spectrophotometry Measures absorbance change vs. pHMicrograms (e.g., >10⁻⁶ M)[14]HighRequires very little sample, suitable for poorly soluble compounds[14][17]
NMR Spectroscopy Measures change in chemical shift vs. pHMilligramsModerateCan measure pKa of specific atoms in a mixture[13]
Capillary Electrophoresis Measures electrophoretic mobility vs. pHMicrogramsHighHigh resolution, requires minimal sample

Table 2: Comparison of common experimental methods for pKa determination.

Protocol 1: Potentiometric Titration

This method is highly accurate and directly measures the pH change as the amine group is neutralized.[14][16]

Causality and Experimental Choices: The core of this technique is the precise measurement of pH as a function of added titrant (a strong base, e.g., NaOH). The inflection point of the resulting sigmoid curve corresponds to the equivalence point, where all the protonated amine has been neutralized. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and un-ionized forms are equal.[15][16] To ensure accuracy, the system must be meticulously controlled.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[15][18] This step is critical for the trustworthiness of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh and dissolve this compound in a known volume of deionized, carbonate-free water to a concentration of approximately 1-10 mM. Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as it stabilizes activity coefficients.[15]

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration.[15] This prevents the absorption of atmospheric CO₂, which forms carbonic acid and would otherwise interfere with the titration of a base, especially in neutral-to-alkaline regions.

  • Titration: Place the solution in a temperature-controlled vessel with constant stirring. Immerse the calibrated pH electrode. Add standardized 0.1 M NaOH solution in small, precise increments using an automated titrator or a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The volume of titrant added should be smaller near the expected equivalence point to ensure a high-resolution curve.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot identifies the equivalence point (Vₑ).

    • The pKa is the pH value on the original titration curve corresponding to the half-equivalence point volume (Vₑ/2).

G prep 1. Prepare Sample (Known concentration, constant ionic strength) cal 2. Calibrate pH Meter (3-point calibration) prep->cal purge 3. Purge with N2 (Remove dissolved CO2) cal->purge titrate 4. Titrate with NaOH (Add small increments, record pH) purge->titrate plot 5. Plot pH vs. Volume titrate->plot derive 6. Calculate 1st Derivative (Find Equivalence Point, Ve) plot->derive pka 7. Determine pKa (pH at Ve/2) derive->pka

Caption: Experimental workflow for potentiometric pKa determination.
Protocol 2: UV-Vis Spectrophotometric Determination

This method is ideal for compounds with low solubility or when only a small amount of sample is available.[14][17] It relies on a change in the compound's UV-Vis absorbance spectrum as its ionization state changes.

Causality and Experimental Choices: The validity of this method hinges on the molecule having a chromophore located near the ionizable amine group. The electronic environment of the chromophore (in this case, likely the amide bond and adjacent atoms) changes upon deprotonation of the amine, leading to a shift in the absorbance spectrum (either in λₘₐₓ or molar absorptivity). By measuring the absorbance at a fixed wavelength across a range of precisely known pH values, a sigmoidal curve can be generated from which the pKa is derived.[17][19]

Step-by-Step Methodology:

  • Spectral Scan: Record the full UV-Vis spectra (e.g., 200-400 nm) of the compound in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 11, where it is fully un-ionized) solutions to determine the spectra of the pure BH⁺ and B species.

  • Wavelength Selection: Identify an analytical wavelength where the difference in absorbance between the protonated and un-ionized forms is maximal.[13] This maximizes the signal change and improves the accuracy of the measurement.

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 6.5 to 9.5 in 0.2-0.5 pH unit increments).

  • Sample Measurement: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the compound to each buffer. The final concentration should be low enough to obey the Beer-Lambert law.[19]

  • Data Acquisition: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength.

  • Data Analysis:

    • Plot Absorbance (y-axis) versus pH (x-axis). The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (A_acid) and maximum (A_base) plateaus.

    • Alternatively, the pKa can be determined by fitting the data to the following equation: pH = pKa + log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH. A plot of log[(A - A_acid) / (A_base - A)] vs. pH yields a straight line with a y-intercept equal to the pKa.[19]

G scan 1. Scan Spectra (Fully Acidic & Basic pH) to find λ_analytical measure 3. Measure Absorbance (Constant [Cmpd] in each buffer at λ_analytical) scan->measure buffers 2. Prepare Buffer Series (e.g., pH 6.5 to 9.5) buffers->measure plot 4. Plot Absorbance vs. pH measure->plot fit 5. Fit Sigmoidal Curve (Find inflection point) plot->fit pka 6. Determine pKa (pH at inflection point) fit->pka

Caption: Experimental workflow for spectrophotometric pKa determination.

Data Interpretation and Application

Once an accurate pKa value is determined, it can be used to predict the compound's behavior and guide its development.

Species Distribution

Using the Henderson-Hasselbalch equation and the experimentally determined pKa, one can calculate the percentage of the compound that exists in the ionized (protonated) versus the un-ionized form at any given pH. For example, at the physiological pH of blood (7.4), the ratio of ionized to un-ionized forms can be directly calculated, providing critical insight into its likely absorption and distribution characteristics.

Implications for Pharmaceutical Development
  • Oral Bioavailability: A pKa around 7.6-8.1 suggests that at the acidic pH of the stomach, the compound will be almost entirely in its water-soluble, protonated form, limiting absorption. In the more alkaline environment of the small intestine, a significant fraction will convert to the lipid-soluble, un-ionized form, allowing for absorption.

  • Formulation: The hydrochloride salt form ensures good water solubility for creating parenteral (injectable) formulations. Knowledge of the pKa is essential for selecting appropriate buffers to maintain stability and prevent precipitation upon dilution or pH shift.

  • Toxicity: The relative concentrations of ionized and un-ionized forms can influence off-target effects and systemic toxicity.[6]

Conclusion

The determination of the pKa for this compound is a critical step in its characterization as a potential therapeutic agent. While no value is currently published, this guide has outlined a robust, multi-faceted approach to its determination. By combining theoretical estimations from structural analogs and computational modeling with rigorous experimental protocols like potentiometric and spectrophotometric titration, researchers can obtain a precise and accurate pKa value. This fundamental constant is not merely a number but a key that unlocks the prediction of the molecule's behavior in biological systems, guiding every stage of drug development from lead optimization to final formulation.

References

  • Essentials of Local Anesthetic Pharmacology - PMC - NIH. (No Date).
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • Local Anesthetics - TWIN OAKS ANESTHESIA COURSES.
  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (No Date).
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10).
  • A primer on tissue pH and local anesthetic potency. (No Date). American Physiological Society Journal.
  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (No Date).
  • Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology.
  • pH effects on absorption spectra: pKa determination by spectrophotometric method.
  • Development of Methods for the Determination of pKa Values - PMC. (No Date).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator.
  • How to Predict pKa. (2025, October 16). Rowan.
  • Protocol for Determining pKa Using Potentiometric Titration. (No Date).
  • Experiment # 11: Spectroscopic determination of indicator pKa.
  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021, September 8). Columbia Academic Commons.
  • Pharmacology of local anaesthetics. (No Date).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (No Date).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7).
  • pKa Values determined for the amino acids 1-4 and their N-acetyl derivatives. (No Date).
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (No Date).
  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (2007, September 17).
  • pKa Values Table: Inorganic & Organic Acids.
  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. (1989, February 16).
  • 172596-80-4, this compound Formula.

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis begins with the acylation of N-butyl-N-methylamine to form the key intermediate, 2-chloro-N-butyl-N-methylacetamide. This intermediate subsequently undergoes nucleophilic substitution with ammonia, followed by acidification to yield the final hydrochloride salt. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the reaction mechanisms, causality behind procedural choices, and a detailed, step-by-step protocol to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

This compound serves as a versatile intermediate in organic synthesis. Its structure, featuring a primary amine and a tertiary amide, allows for diverse subsequent chemical modifications. The synthesis strategy detailed herein is a robust and scalable two-step process.

  • Step 1: N-Acylation. The synthesis commences with the formation of an amide bond by reacting N-butyl-N-methylamine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction that proceeds efficiently under controlled temperature conditions.

  • Step 2: Amination and Salt Formation. The chloro- intermediate is then converted to the primary amine via a nucleophilic substitution reaction with ammonia. The resulting free base is subsequently converted to its stable and easily handled hydrochloride salt.

This approach is predicated on well-established chemical principles, utilizing readily available starting materials to provide a reliable pathway to the target compound.

Part I: Synthesis of 2-Chloro-N-butyl-N-methylacetamide (Intermediate)

Principle and Rationale

The formation of the N-substituted chloroacetamide intermediate is achieved via the chloroacetylation of a secondary amine.[1] The reaction mechanism involves the nucleophilic attack of the nitrogen atom of N-butyl-N-methylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is highly exothermic and produces hydrochloric acid (HCl) as a byproduct.

Causality of Experimental Choices:

  • Temperature Control: The reaction is maintained at 0-5°C to mitigate the exothermic nature of the acylation, preventing potential side reactions and decomposition of the starting materials or product.[2]

  • Acid Scavenger: A base, such as triethylamine or an aqueous solution of sodium hydroxide, is required to neutralize the HCl generated during the reaction. This is crucial because the protonation of the starting amine by HCl would render it non-nucleophilic, thereby quenching the reaction.

  • Solvent: An inert solvent like dichloromethane is used to dissolve the reactants and facilitate a homogenous reaction mixture.

Detailed Experimental Protocol
  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-butyl-N-methylamine (10.1 g, 0.1 mol) and dichloromethane (200 mL).

  • Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • Prepare a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in dichloromethane (50 mL) and add it to the dropping funnel.

  • Add the chloroacetyl chloride solution dropwise to the stirred amine solution over a period of 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the reaction mixture at a pH of ~8-9.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 2-chloro-N-butyl-N-methylacetamide can be used in the next step without further purification or can be purified by vacuum distillation.

Part II: Amination and Hydrochloride Salt Formation

Principle and Rationale

This step involves a nucleophilic substitution reaction where the chlorine atom of the chloroacetamide intermediate is displaced by an amino group from ammonia.[3] The reactivity of the α-chloro amide is key to this transformation. The final step involves the protonation of the newly formed primary amine with hydrochloric acid to form the stable, crystalline hydrochloride salt, which facilitates isolation and purification.[4]

Causality of Experimental Choices:

  • Ammonia Source: A solution of ammonia in methanol is used as the aminating agent. Using a large excess of ammonia helps to minimize the formation of secondary amine byproducts, where the product amine reacts with another molecule of the chloro-intermediate.

  • Sealed Reaction Vessel: The reaction is conducted in a sealed pressure vessel to allow for heating above the boiling point of the solvent and to maintain a sufficient concentration of ammonia, thereby increasing the reaction rate.

  • Acidification: The addition of hydrochloric acid converts the free amine product into its hydrochloride salt. Salts are typically crystalline solids with higher melting points and greater stability than their free base counterparts, making them easier to handle, purify, and store.[5]

Detailed Experimental Protocol
  • Place the crude 2-chloro-N-butyl-N-methylacetamide (0.1 mol) into a 250 mL pressure vessel.

  • Add a 7 M solution of ammonia in methanol (150 mL, 1.05 mol).

  • Seal the vessel and heat the reaction mixture to 60°C with stirring for 24 hours.

  • After 24 hours, cool the vessel to room temperature and then carefully vent any excess pressure in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

  • Dissolve the resulting residue in 100 mL of isopropanol.

  • Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the solution until it becomes acidic (test with pH paper). Alternatively, add a calculated amount of concentrated hydrochloric acid or a solution of HCl in isopropanol.

  • A white precipitate of this compound will form.

  • Stir the slurry at 0°C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold isopropanol (2 x 30 mL), and then with diethyl ether (2 x 30 mL).

  • Dry the product in a vacuum oven at 40°C to a constant weight.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: AcylationStep 2: Amination & Salt Formation
Key Reactants N-butyl-N-methylamine, Chloroacetyl chloride2-chloro-N-butyl-N-methylacetamide, Ammonia
Molar Ratio 1 : 1.11 : 10.5
Solvent DichloromethaneMethanol, Isopropanol
Temperature 0-5°C60°C (Amination), 0°C (Crystallization)
Reaction Time 3 hours24 hours
Typical Yield >90% (crude)75-85% (isolated)
Purity (by HPLC) N/A>98%

Synthetic Workflow Visualization

The diagram below illustrates the complete synthetic pathway from starting materials to the final product, highlighting the key reagents and transformations.

Synthesis_Workflow node_reactant node_reactant node_intermediate node_intermediate node_product node_product node_reagent node_reagent A N-Butyl-N-methylamine R1 NaOH (aq) DCM, 0-5°C B Chloroacetyl Chloride C Intermediate: 2-Chloro-N-butyl-N-methylacetamide R2 1. NH3 in MeOH, 60°C 2. HCl in IPA, 0°C C->R2 Step 2: Amination & Salt Formation D Final Product: 2-Amino-N-butyl-N-methylacetamide HCl R1->C Step 1: Acylation R2->D

Caption: Synthetic workflow for 2-Amino-N-butyl-N-methylacetamide HCl.

Safety and Handling

  • Chloroacetyl Chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. The use of a sealed pressure vessel requires appropriate safety checks and operation behind a blast shield.

  • General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis.[3] All chemical waste must be disposed of according to local environmental regulations.

References

  • Organic Syntheses. (n.d.). Chloroacetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemsrc. (2025). 2-Amino-N-methylacetamide Safety Data Sheet. Chemsrc. Retrieved from [Link]

  • Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride. Google Patents.
  • ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1989). Keppra Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Retrieved from [Link]

  • Medicines for All Institute. (2019). Process Development Report. M4ALL. Retrieved from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University Research Repository. Retrieved from [Link]

  • Google Patents. (2012). CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride. Google Patents.
  • ResearchGate. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ResearchGate. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 2-Amino-N-methylacetamide, min 97%, 10 grams. CP Lab Chemicals. Retrieved from [Link]

  • Google Patents. (2013). CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride. Google Patents.
  • National Institutes of Health. (n.d.). 2-amino-N-methylacetamide. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. Retrieved from [Link]

Sources

reagents required for 2-Amino-N-butyl-N-methylacetamide hydrochloride production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reagents and protocols required for the synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride (also known as N-butyl-N-methylglycinamide HCl). This compound is a critical achiral building block used in the development of peptidomimetics, local anesthetic analogs, and as a linker in fragment-based drug discovery (FBDD).

While industrial routes often utilize chloroacetyl chloride, this guide prioritizes the Boc-Protection Strategy (Method A) . This route offers superior impurity profile control, avoids the use of potent lachrymators, and is the industry standard for research-grade (GLP) synthesis.

Reagent Master List

The following reagents are strictly required to ensure high yield (>85%) and purity (>98%).

Table 1: Essential Reagents & Solvents
CategoryReagent NameCAS No.GradeRole/Justification
Precursors Boc-Gly-OH (N-(tert-Butoxycarbonyl)glycine)4530-20-5>99%Protected amino acid source. Prevents polymerization.
N-Methylbutylamine 110-68-9>98%Nucleophilic amine component. Secondary amine requires efficient activation.
Activators EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)25952-53-8ReagentWater-soluble carbodiimide. Facilitates easy workup compared to DCC.
HOBt (1-Hydroxybenzotriazole hydrate)123333-53-9>97%Suppresses N-acylurea side-products; enhances reaction rate.
Base DIPEA (N,N-Diisopropylethylamine)7087-68-5AnhydrousScavenges protons from the amine salt; maintains pH for coupling.
Deprotection 4M HCl in Dioxane N/AAnhydrousCleaves Boc group efficiently without introducing water (hydrolysis risk).
Solvents Dichloromethane (DCM) 75-09-2HPLC/DryPrimary reaction solvent; solubilizes reactants.
Diethyl Ether (or MTBE)60-29-7ACSAnti-solvent for precipitating the final hydrochloride salt.

Experimental Workflow (Boc-Strategy)

The synthesis is divided into two distinct chemical phases: Amide Coupling and Deprotection/Salt Formation .

Diagram 1: Synthetic Pathway & Logic

SynthesisPath Start Boc-Gly-OH (Carboxylic Acid) Activate Activation (EDC/HOBt) Start->Activate 0°C, DCM Amine N-Methylbutylamine (Secondary Amine) Intermediate Boc-Gly-N(Me)Bu (Protected Amide) Amine->Intermediate Activate->Intermediate + Amine, DIPEA Deprotect Deprotection (HCl/Dioxane) Intermediate->Deprotect Acidolysis Final Target Product (HCl Salt) Deprotect->Final Precipitation

Caption: Logical flow from starting materials to isolated salt, highlighting the activation and deprotection checkpoints.

Detailed Protocol

Phase 1: Amide Coupling

Objective: Synthesize tert-butyl (2-(butyl(methyl)amino)-2-oxoethyl)carbamate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the RBF with Boc-Gly-OH (10.0 mmol, 1.75 g) and DCM (50 mL). Cool to 0°C using an ice bath.

  • Activation: Add HOBt (11.0 mmol, 1.49 g) and EDC·HCl (11.0 mmol, 2.11 g). Stir at 0°C for 15 minutes.

    • Scientific Insight: Pre-activation allows the formation of the active ester (OBt-ester), which is more reactive towards the secondary amine and reduces racemization risk (though Glycine is achiral, this is best practice).

  • Addition: Add N-Methylbutylamine (10.0 mmol, 0.87 g) followed by DIPEA (22.0 mmol, 3.8 mL) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or KMnO4).

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 1M Citric Acid or 1M HCl (2 x 30 mL) – Removes unreacted amine/DIPEA.

      • Sat. NaHCO3 (2 x 30 mL) – Removes unreacted acid/HOBt.

      • Brine (1 x 30 mL).

    • Dry organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Yield Expectation: Colorless to pale yellow oil (>90% yield).

Phase 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the hydrochloride salt.

  • Dissolution: Dissolve the oily intermediate (from Phase 1) in minimal dry DCM (5–10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, ~40 mmol, 4 equiv) dropwise at 0°C.

  • Stirring: Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate may begin to form, or the solution may remain clear depending on concentration.

  • Precipitation: Slowly add Diethyl Ether (50–100 mL) to the reaction mixture while stirring vigorously. This forces the hydrochloride salt out of the solution.

  • Isolation: Filter the white solid under vacuum (or decant supernatant if hygroscopic). Wash the cake with cold ether (2 x 20 mL).

  • Drying: Dry under high vacuum (0.1 mbar) for 6 hours to remove traces of dioxane.

Quality Control & Validation

Table 2: Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid.
Identity (NMR) 1H-NMR (DMSO-d6)Confirms structure. No Boc singlet at 1.4 ppm.
Purity HPLC (C18, 210 nm)> 98.0% area AUC.[1]
Counter-ion AgNO3 Test / ICPositive for Chloride.
Expected 1H-NMR Data (DMSO-d6, 400 MHz)
  • δ 8.20 (br s, 3H,

    
    ) – Ammonium protons.
    
  • δ 3.85 (s, 2H,

    
    -CO) – Glycine methylene (singlet).
    
  • δ 3.25 (t, 2H,

    
    -Pr) – Butyl methylene adjacent to N.
    
  • δ 2.90 (s/d, 3H,

    
    ) – N-Methyl group (may show rotamers).
    
  • δ 1.45 (m, 2H, alkyl chain).

  • δ 1.25 (m, 2H, alkyl chain).

  • δ 0.90 (t, 3H, terminal

    
    ).
    
  • Note: Amide rotamers are common for N-alkyl-N-methyl amides, often resulting in split peaks (approx 60:40 ratio) in NMR.

Troubleshooting Guide

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected LowYield Low Yield in Phase 1 Issue->LowYield Oil Product is an Oil/Gum (Not Solid) Issue->Oil Impurity Unknown Impurity in NMR Issue->Impurity CheckBase Ensure pH > 8 during coupling. Increase DIPEA. LowYield->CheckBase Check pH Triturate Triturate with Et2O/Hexane. Sonicate. Oil->Triturate Hygroscopic Salt Edu Wash organic layer thoroughly with NaHCO3 and Water. Impurity->Edu Urea Byproduct?

Caption: Diagnostic flow for common synthesis issues including yield loss and physical state anomalies.

Critical "Self-Validating" Checkpoints
  • The Citric Acid Wash: If your Phase 1 organic layer is not washed with acid, unreacted N-methylbutylamine will remain. Validation: The amine has a distinct fishy odor; the washed organic layer should be odorless.

  • The Boc Disappearance: In Phase 2, monitor by TLC. The starting material (Intermediate) is UV active and less polar. The product (HCl salt) stays at the baseline. Complete disappearance of the top spot confirms reaction completion.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Lundt, B. F., et al. (1978). Removal of acid-labile amino-protecting groups with hydrogen chloride in dioxane. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • PubChem. (2023). 2-Amino-N-methylacetamide hydrochloride (Structural Analog Data). National Library of Medicine. [Link]

Sources

formulation techniques for 2-Amino-N-butyl-N-methylacetamide hydrochloride solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Handling of 2-Amino-N-butyl-N-methylacetamide Hydrochloride (ABMA-HCl)

Executive Summary

This compound (CAS: 172596-80-4), hereafter referred to as ABMA-HCl , is a primary amine building block and glycinamide derivative used in the synthesis of pharmaceutical candidates and as a probe in biological screening.[1] Structurally, it consists of a glycine core amidated with an N-butyl, N-methyl group.[1][2]

This guide provides standardized protocols for preparing high-purity, stable solutions of ABMA-HCl for in vitro biological assays (e.g., receptor binding, enzyme inhibition) and in vivo administration (e.g., PK studies).[1] The hydrochloride salt form confers excellent water solubility but introduces acidity that must be managed to prevent assay interference or tissue irritation.

Physicochemical Profile & Solubility Strategy

Understanding the fundamental properties of ABMA-HCl is critical for successful formulation.[1]

PropertyValue / CharacteristicImplication for Formulation
Molecular Weight 180.67 g/mol Use this value for molarity calculations.[1]
Appearance White to off-white crystalline solidHygroscopic; store in a desiccator.[1]
Solubility (Water) High (>100 mg/mL estimated)Suitable for aqueous buffers (PBS, Saline).[1]
Solubility (DMSO) Moderate to HighSuitable for high-concentration stock solutions (>100 mM).[1]
pKa (Amine) ~8.0 – 8.5 (Predicted for Glycinamide)Exists as a cationic species at physiological pH (7.4).[1]
pH in Solution Acidic (pH 4.0–5.5 in water)Critical: Must be buffered or titrated for biological use.[1]
Stability Amide bond (stable); Primary amine (oxidation risk)Avoid oxidizing agents; use fresh solutions.[1]

Formulation Logic: Because ABMA-HCl is a salt of a weak base and strong acid, dissolving it in pure water yields an acidic solution.[1]

  • For Chemical Synthesis: Use the salt directly in organic solvents (e.g., DMF, DCM) with a base (TEA, DIPEA) to liberate the free amine in situ.[1]

  • For Biological Assays: The acidity must be neutralized. However, the free base (

    
    ) is partially unprotonated at pH 7.4. The formulation must use a strong buffer  (e.g., 50–100 mM HEPES or PBS) to resist pH drift.
    

Protocol A: Preparation of 100 mM Aqueous Stock Solution

Best for: Cell culture assays, enzymatic screens, and short-term storage.[1]

Materials:

  • ABMA-HCl Powder (Store at -20°C, desiccated).[1]

  • Milli-Q Water (18.2 MΩ[1]·cm).

  • 0.22 µm PVDF or PES Syringe Filter (Sterile).

  • pH Meter (Micro-probe recommended).

Procedure:

  • Equilibration: Allow the ABMA-HCl vial to warm to room temperature (20–25°C) before opening to prevent condensation (hygroscopicity management).

  • Weighing: Weigh 180.7 mg of ABMA-HCl into a sterile 15 mL conical tube.

  • Dissolution: Add 8.0 mL of Milli-Q water. Vortex until completely dissolved (Solution will be clear).

  • pH Adjustment (Critical Step):

    • Measure the pH. It will likely be acidic (~pH 4–5).

    • Slowly add 1N NaOH dropwise while stirring. Target pH 7.0 – 7.4 .

    • Note: If the solution becomes cloudy, the free base may be precipitating (unlikely for this hydrophilic molecule, but possible at very high pH). If this occurs, back-titrate with dilute HCl or lower the concentration.

  • Final Volume: Add Milli-Q water to bring the total volume to 10.0 mL .

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter into a sterile cryovial.

  • Storage: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C for up to 3 months.

Protocol B: High-Concentration Organic Stock (DMSO)

Best for: High-throughput screening (HTS) libraries and long-term stability.[1]

Rationale: DMSO prevents hydrolysis and microbial growth. The HCl salt is usually soluble in DMSO, but the "apparent pH" is less relevant here until dilution into aqueous media.

Procedure:

  • Weigh 180.7 mg of ABMA-HCl.[1]

  • Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex vigorously or sonicate for 5 minutes at room temperature.

  • QC Check: Ensure no particulates remain.

  • Storage: Store in amber glass vials with PTFE-lined caps at -20°C or -80°C. Stable for >6 months.

Usage Note: When diluting DMSO stock into cell culture media, keep the final DMSO concentration <0.5% (v/v) to avoid solvent toxicity.

Protocol C: In Vivo Formulation (IV/IP Injection)

Best for: Pharmacokinetic (PK) or efficacy studies in rodents.[1]

Challenge: Injecting an acidic or non-isotonic solution can cause pain, hemolysis, or precipitation at the injection site. Target: Isotonic, pH 7.4, Sterile, Endotoxin-free.

Formulation Vehicle: PBS (Phosphate Buffered Saline) with optional Mannitol. [1]

Procedure (Example: 10 mg/kg dose for a 20g mouse @ 5 mL/kg dose volume = 2 mg/mL concentration):

  • Calculate Required Mass: For 10 mL of solution at 2 mg/mL, weigh 20 mg of ABMA-HCl.

  • Dissolve: Dissolve in 8 mL of sterile PBS (pH 7.4).

  • Check pH: The buffering capacity of standard PBS (10 mM phosphates) may be overwhelmed by the HCl salt.

    • Action: If pH < 7.0, spike with a small volume of 10x PBS or adjust carefully with 0.1N NaOH.

  • Tonicity Adjustment:

    • ABMA-HCl contributes to osmolality (2 particles: Amine-H+ and Cl-).

    • Measure osmolality if possible (Target: 280–300 mOsm/kg).

    • If the solution is hypotonic (unlikely if using PBS), add Mannitol or NaCl .

  • Filtration: Pass through a 0.22 µm filter.

  • Administration: Use immediately. Do not store formulated in vivo solutions for >24 hours.

Formulation Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the appropriate formulation strategy based on the intended application.

FormulationLogic Start Start: ABMA-HCl Solid AppCheck Intended Application? Start->AppCheck ChemSyn Chemical Synthesis (Reagent) AppCheck->ChemSyn Synthesis BioAssay Biological Assay (In Vitro / In Vivo) AppCheck->BioAssay Screening Organic Organic Solvent (DCM, DMF, DMSO) ChemSyn->Organic Aqueous Aqueous Buffer (PBS, HEPES, Saline) BioAssay->Aqueous SolventChoice Solvent Selection Neutralize Neutralization Step (Add Base: TEA/DIPEA) Organic->Neutralize In Situ Buffer Buffering & pH Adjustment (Target pH 7.4) Aqueous->Buffer Critical: Acidic Salt FinalChem Ready for Reaction Neutralize->FinalChem Filter Sterile Filtration (0.22 µm PES) Buffer->Filter FinalBio Ready for Screening/Injection Filter->FinalBio

Figure 1: Formulation decision tree for 2-Amino-N-butyl-N-methylacetamide HCl, highlighting the critical neutralization steps for biological compatibility.

Stability & Quality Control

To ensure experimental reproducibility, implement the following QC measures:

  • Hygroscopicity: Amine hydrochloride salts absorb atmospheric moisture. Always re-seal the stock container immediately. If the powder clumps, dry it in a vacuum desiccator over

    
     before weighing.
    
  • Oxidation: The primary amine group (

    
    ) is susceptible to oxidation over time.[1]
    
    • Indicator: Yellowing of the solution.

    • Prevention:[1] Store stock solutions under nitrogen or argon if possible.

  • Hydrolysis: The amide bond is generally stable at neutral pH but can hydrolyze in strong acids or bases at elevated temperatures. Avoid autoclaving the solution; use filtration instead.

QC Checklist:

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13842202, 2-Amino-N-methylacetamide hydrochloride.[1] (Analogous structure properties). [Link][1]

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Principles of buffering and isotonicity).
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435.[1] [Link]

Sources

scaling up synthesis of 2-Amino-N-butyl-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a comprehensive technical guide for the synthesis and scale-up of this compound, a substituted amino acid derivative of potential interest in pharmaceutical and chemical research. We present a robust and well-characterized three-step synthetic pathway commencing with the acylation of N-butyl-N-methylamine with chloroacetyl chloride, followed by amination of the resulting α-chloro amide, and concluding with the formation of the hydrochloride salt. This guide is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols for both laboratory (10-50 g) and pilot (0.5-1 kg) scales. Key process considerations, safety protocols for handling hazardous reagents, and the rationale behind methodological choices are discussed in detail to ensure scientific integrity and successful scalability.

Introduction and Strategic Overview

N-substituted aminoacetamides are a class of compounds that serve as important building blocks in medicinal chemistry and materials science.[1] Their structural motif is present in numerous biologically active molecules. The target compound, this compound, incorporates a tertiary amide and a primary alpha-amino group, making it a versatile synthon for further chemical elaboration.

The synthetic strategy detailed herein was selected for its reliability, use of readily available starting materials, and amenability to scale-up. The pathway avoids complex purification steps like chromatography at larger scales, instead relying on extraction, distillation, and crystallization. The overall workflow is depicted below.

Synthetic_Workflow A N-Butyl-N-methylamine C Step 1: Acylation (Intermediate: 2-Chloro-N-butyl-N-methylacetamide) A->C B Chloroacetyl Chloride B->C D Step 2: Amination (Intermediate: Free Base) C->D E Step 3: Salt Formation (Final Product) D->E F Aqueous Ammonia F->D G Hydrochloric Acid G->E

Caption: Overall workflow for the synthesis of the target compound.

In-Depth Discussion of Synthetic Pathway and Scale-Up Rationale

Step 1: Synthesis of 2-Chloro-N-butyl-N-methylacetamide

The first step involves the formation of an amide bond via nucleophilic acyl substitution. The secondary amine, N-butyl-N-methylamine, acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.

Mechanism and Rationale: The reaction is rapid and highly exothermic. Chloroacetyl chloride is an excellent acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms, making the carbonyl carbon highly susceptible to nucleophilic attack.[2] The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. A biphasic reaction medium using an aqueous solution of a mild inorganic base like sodium carbonate is chosen for scale-up. This approach offers several advantages over using an organic base (e.g., triethylamine):

  • Cost-Effectiveness: Sodium carbonate is significantly cheaper than tertiary amine bases.

  • Simplified Workup: The resulting sodium chloride and any excess carbonate are confined to the aqueous phase, allowing for a simple phase separation to isolate the product.

  • Temperature Control: The high heat capacity of water helps to moderate the reaction exotherm on a larger scale.

Scale-Up Challenges & Safety: Chloroacetyl chloride is extremely corrosive, lachrymatory, and reacts violently with water.[3][4][5][6] All operations must be conducted in a well-ventilated fume hood or a closed reactor system.[3][5] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[7] For scale-up, a jacketed reactor with overhead stirring and a controlled-rate addition funnel is essential for managing the exotherm. The addition of chloroacetyl chloride must be done slowly and sub-surface to ensure rapid mixing and prevent localized heat spikes.

Step 2: Synthesis of 2-Amino-N-butyl-N-methylacetamide (Free Base)

This stage involves a nucleophilic substitution (SN2) reaction where ammonia displaces the chloride on the α-carbon of the chloro-acetamide intermediate.

Rationale for Choices: The primary challenge in the amination of α-haloamides is preventing the product, a primary amine, from acting as a nucleophile and reacting with another molecule of the starting material, which would lead to dimer and polymer formation.[8][9] To ensure the desired product is formed selectively, a large excess of ammonia is used to statistically favor the reaction of the chloro-acetamide with ammonia rather than with the product amine.[10][11] Using a concentrated aqueous solution of ammonia under moderate pressure and heat increases the reaction rate to a practical level for large-scale production.

Scale-Up Challenges: Handling large quantities of aqueous ammonia requires a pressure-rated reactor. The reaction workup involves removing the excess ammonia and separating the organic product from the ammonium chloride salt formed. This is achieved by a basic workup followed by extraction with a suitable organic solvent. The choice of solvent is critical for ensuring good phase separation and high recovery of the product.

Step 3: Formation of this compound

The final step is the conversion of the free-base amine into its hydrochloride salt. This is a standard acid-base neutralization.

Rationale and Scale-Up Considerations: Amine compounds are often converted to salts to improve their stability, crystallinity, and handling characteristics. The hydrochloride salt is typically a stable, non-hygroscopic solid that is easier to purify by crystallization than the often-oily free base. For scale-up, the key is controlled crystallization. This is achieved by dissolving the free base in a suitable solvent (e.g., isopropanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The rate of addition, temperature, and agitation are controlled to promote the formation of large, easily filterable crystals, which improves the purity and yield of the final product.

Scale_Up_Safety cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 General a1 Reagent Hazard (Chloroacetyl Chloride) a2 Exotherm Control a1->a2 drives c1 PPE a1->c1 a3 HCl Gas Management a2->a3 causes c2 Ventilation a2->c2 b1 Pressure Management b2 Ammonia Handling b1->b2 b3 Side Product Control b2->b3 requires excess c3 Emergency Procedures b2->c3

Caption: Key safety and process control considerations for scale-up.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (25-50 g)

Step 1.1: Synthesis of 2-Chloro-N-butyl-N-methylacetamide

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add N-butyl-N-methylamine (26.2 g, 0.30 mol) and dichloromethane (DCM, 250 mL).

  • In a separate beaker, dissolve sodium carbonate (35.0 g, 0.33 mol) in 250 mL of water. Add this solution to the reaction flask.

  • Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Add chloroacetyl chloride (37.3 g, 0.33 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Stop the stirring and transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-N-butyl-N-methylacetamide as a pale yellow oil. The product is typically used in the next step without further purification. Expected yield: 45-48 g (92-98%).

Step 1.2: Synthesis of 2-Amino-N-butyl-N-methylacetamide

  • Transfer the crude 2-Chloro-N-butyl-N-methylacetamide (assuming ~0.30 mol) into a 500 mL pressure vessel (Parr shaker bottle or equivalent) equipped with a magnetic stir bar.

  • Add 250 mL of concentrated aqueous ammonia (28-30%, ~4.4 mol, ~15 equivalents).

  • Seal the vessel tightly and heat the mixture to 50-60 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the vessel to room temperature. CAUTION: Open the vessel slowly inside a fume hood to vent the excess ammonia pressure.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove most of the excess ammonia and water.

  • To the resulting residue, add 200 mL of DCM and 100 mL of 2 M sodium hydroxide solution. Stir, transfer to a separatory funnel, and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

Step 1.3: Formation of this compound

  • Dissolve the crude free base oil in 200 mL of isopropanol (IPA).

  • Cool the solution in an ice bath.

  • Slowly add a 5-6 M solution of HCl in IPA dropwise with stirring until the pH of the solution is ~1-2 (test with wet pH paper).

  • A white precipitate will form. Continue stirring in the ice bath for 1 hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold IPA (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight. Expected overall yield: 35-40 g (65-74% over 3 steps).

Protocol 2: Pilot-Scale Synthesis (0.5-1.0 kg)

Step 2.1: Synthesis of 2-Chloro-N-butyl-N-methylacetamide

  • Charge a 20 L jacketed glass reactor with N-butyl-N-methylamine (0.87 kg, 10.0 mol) and toluene (8 L).

  • In a separate vessel, prepare a solution of sodium carbonate (1.17 kg, 11.0 mol) in 8 L of water. Add this aqueous solution to the reactor.

  • Start the reactor's agitator to ensure vigorous mixing. Circulate coolant through the jacket to bring the internal temperature to 0-5 °C.

  • Add chloroacetyl chloride (1.24 kg, 11.0 mol) via a peristaltic pump or pressure-equalized dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, turn off the jacket cooling and allow the mixture to warm to 20-25 °C. Continue stirring for an additional 3 hours.

  • Stop agitation and allow the phases to separate for 30 minutes. Drain the lower aqueous phase.

  • Wash the organic phase with 4 L of water, followed by 4 L of brine.

  • Concentrate the toluene solution under vacuum, ensuring the product temperature does not exceed 60 °C, to yield the intermediate oil.

Step 2.2: Synthesis of 2-Amino-N-butyl-N-methylacetamide

  • Charge the crude intermediate (assuming ~10.0 mol) and concentrated aqueous ammonia (9 L, ~148 mol, ~15 eq.) into a 30 L pressure-rated reactor.

  • Seal the reactor and heat the contents to 60-65 °C. The internal pressure will rise. Maintain these conditions for 18-24 hours, with continuous agitation.

  • Cool the reactor to <30 °C. CAUTION: Vent the reactor pressure safely through a scrubber system.

  • Reconfigure the reactor for atmospheric distillation and remove excess ammonia and water under vacuum until the volume is reduced by approximately half.

  • Add toluene (8 L) and a 20% w/w aqueous sodium hydroxide solution (4 L). Agitate for 30 minutes, then allow phases to separate.

  • Drain the lower aqueous phase. Extract the aqueous phase again with toluene (2 L).

  • Combine the organic phases, dry with anhydrous sodium sulfate, and filter. The resulting toluene solution of the free base is used directly in the next step.

Step 2.3: Formation of this compound

  • Transfer the toluene solution of the free base to a clean 30 L reactor equipped for crystallization.

  • Add isopropanol (8 L) to the solution.

  • Cool the solution to 0-5 °C.

  • Prepare a solution of ~5 M HCl in isopropanol and add it slowly to the reactor via pump until the pH is stable at 1-2.

  • Stir the resulting slurry at 0-5 °C for at least 2 hours to ensure complete crystallization.

  • Isolate the product using a centrifuge or a large vacuum filter.

  • Wash the product cake with cold isopropanol (2 x 2 L) and then with methyl tert-butyl ether (MTBE) (2 x 2 L).

  • Dry the final product in a vacuum tray dryer at 50 °C until the loss on drying (LOD) is <0.5%. Expected yield: 1.2-1.4 kg (67-78% over 3 steps).

Data Summary

Table 1: Reagent Quantities for Laboratory and Pilot Scale

ReagentLaboratory Scale (0.30 mol)Pilot Scale (10.0 mol)Molar Ratio (vs. Amine)
N-butyl-N-methylamine26.2 g0.87 kg1.0
Chloroacetyl Chloride37.3 g1.24 kg1.1
Sodium Carbonate35.0 g1.17 kg1.1
Conc. Aqueous Ammonia (28%)~250 mL~9.0 L~15
HCl in IsopropanolTo pH 1-2To pH 1-2-

Table 2: Typical Process Parameters and Expected Outcomes

ParameterLaboratory ScalePilot ScaleTarget Range/Value
Acylation
Temperature0-10 °C0-10 °CControl exotherm
Duration3-4 hours5-6 hoursReaction completion
Intermediate Yield92-98% (crude)92-98% (crude)>90%
Amination
Temperature50-60 °C60-65 °CDrive reaction rate
Duration12-18 hours18-24 hours>98% conversion
Final Product
Overall Yield65-74%67-78%>65%
Purity (HPLC)>99.0%>99.0%>99.0%
AppearanceWhite crystalline solidWhite crystalline solidConsistent with standard

Conclusion

The synthetic route and protocols described in this application note provide a reliable and scalable method for the production of this compound. The process relies on classical organic transformations that are well-understood and amenable to industrial-scale equipment. By carefully controlling reaction parameters, especially temperature during the acylation step and stoichiometry during the amination, high yields and excellent purity of the final product can be achieved consistently. The detailed safety and handling information provided ensures that the synthesis can be performed responsibly at both laboratory and pilot scales.

References

  • Celentano, G., et al. (2018). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen. Available at: [Link]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society. Available at: [Link]

  • PrepChem. (N.D.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. Available at: [Link]

  • Krishna Solvechem Ltd. (N.D.). Material Safety Data Sheet: Chloroacetyl chloride. Available at: [Link] (Note: A general link to the company's MSDS page is provided for link integrity).

  • Bio science (YouTube Channel). (2020). Amination of Alpha halogenic acids. Available at: [Link]

  • Reddy, T., et al. (2018). Direct Amination of α-Hydroxy Amides. Molecules. Available at: [Link]

  • New Jersey Department of Health. (N.D.). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. Available at: [Link]

  • Organic Syntheses. (N.D.). N-methylbutylamine. Organic Syntheses Procedure. Available at: [Link]

  • Unacademy (YouTube Channel). (2021). Amination of Alfa Halo acids # Strecker's synthesis. Available at: [Link]

  • Wikipedia. (N.D.). n-Butylamine. Available at: [Link]

  • ResearchGate. (N.D.). Alkylation of 2 a with chloroacetyl chloride. Available at: [Link]

  • Google Patents. (N.D.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • ResearchGate. (N.D.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

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Validation & Comparative

interpreting 1H NMR spectrum of 2-Amino-N-butyl-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Interpretation of 2-Amino-N-butyl-N-methylacetamide Hydrochloride

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This compound is a functionalized amino acid derivative that serves as a versatile building block in synthetic chemistry. Its structure, featuring a chiral center, an amide backbone, and a charged amino group, presents a unique spectroscopic challenge. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical tool for confirming the identity, purity, and conformational properties of such molecules.

This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will deconstruct its spectral features, compare them with relevant structural analogs, provide a robust experimental protocol, and outline a logical workflow for interpretation.

Section 1: Predicted ¹H NMR Spectrum Analysis of this compound

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. The hydrochloride salt form means the primary amine will be protonated to an ammonium group (-NH₃⁺).

Molecular Structure with Proton Labeling:

The electronic environment surrounding each proton dictates its chemical shift. The electron-withdrawing effects of the carbonyl group (C=O) and the positively charged ammonium group (-NH₃⁺) will significantly deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[1][2]

A critical feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double-bond character.[3] This can lead to magnetic non-equivalence for groups attached to the nitrogen, potentially resulting in separate signals for different conformers (rotamers). For this molecule, this could mean the N-methyl (e) and the N-butyl chain protons (d, f, g, h) give rise to more complex or broadened signals than expected.

Table 1: Predicted ¹H NMR Spectral Assignments

Labeled ProtonChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
Hᵃ (-NH₃⁺) 8.0 - 9.53HBroad SingletN/AProtons on a positively charged nitrogen are highly deshielded and often exchange with solvent, leading to a broad signal. Shift is highly dependent on solvent and concentration.
Hᵇ (α-CH₂) ~4.02HSingletN/APositioned between two strong electron-withdrawing groups (C=O and -NH₃⁺), causing significant deshielding. No adjacent protons to couple with.
Hᵉ (N-CH₃) 2.9 - 3.23HSinglet(s)N/AAttached to the amide nitrogen, deshielded by the adjacent carbonyl.[3] May appear as two singlets or a broadened singlet due to restricted C-N bond rotation.
Hᵈ (N-CH₂) 3.2 - 3.52HTriplet~7 HzAttached to the amide nitrogen, deshielded by the adjacent carbonyl.[3] Coupled to the adjacent methylene group (Hᶠ). May be broadened or split due to rotamers.
Hᶠ (-CH₂-) 1.5 - 1.72HMultiplet (Pentet)~7 HzStandard alkyl methylene group, coupled to both Hᵈ and Hᵍ.[3]
Hᵍ (-CH₂-) 1.2 - 1.42HMultiplet (Sextet)~7 HzStandard alkyl methylene group, coupled to both Hᶠ and Hʰ.[3][4]
Hʰ (-CH₃) 0.8 - 1.03HTriplet~7 HzTerminal methyl group of the alkyl chain, typically the most upfield signal.[3] Coupled to the adjacent methylene group (Hᵍ).

Section 2: Comparative Spectral Analysis

To substantiate our predictions, we compare the expected spectrum with those of structurally related compounds. This comparative approach helps isolate the influence of specific functional groups on chemical shifts.

Alternative 1: N,N-Dibutylacetamide This molecule allows us to observe the signals of N-butyl groups on an amide without the influence of the α-amino group. The N-CH₂ protons appear around 3.2-3.3 ppm.[5] This supports our prediction for the chemical shift of the N-CH₂ group (Hᵈ) in our target molecule.

Alternative 2: 2-Amino-N,N-dimethylacetamide Hydrochloride This analog helps to understand the strong deshielding effect of the α-ammonium group.[6] It also provides a reference for N-methyl groups on a similar backbone. The presence of the α-ammonium group is the primary reason the α-CH₂ protons (Hᵇ) are shifted so far downfield to ~4.0 ppm, compared to a typical α-keto proton which resonates around 2.1-2.4 ppm.[3]

Potential Impurity: 2-Aminobutyric acid A common synthetic precursor, 2-aminobutyric acid, would show a characteristic methine (CH) proton signal coupled to an adjacent methylene and methyl group, which would be absent in the pure final product. The presence of unreacted starting materials is a critical aspect of purity assessment in drug development.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentTarget Molecule (Predicted)N,N-Dibutylacetamide[5]2-Amino-N,N-dimethylacetamide[6]
α-CH₂ ~4.0N/A (has α-CH₃ ~2.1)~3.8 - 4.0
N-CH₃ 2.9 - 3.2N/A~2.9, ~3.1 (often two signals)
N-CH₂ (butyl) 3.2 - 3.5~3.2, ~3.3N/A
Butyl Chain (-CH₂CH₂CH₃) 0.8 - 1.70.9 - 1.6N/A
-NH₃⁺ 8.0 - 9.5N/A~8.5

This comparison validates our predictions, particularly the significant downfield shift of the α-CH₂ protons due to the adjacent ammonium group and the characteristic regions for the N-alkyl groups.

Section 3: Experimental Protocol for ¹H NMR Acquisition

Scientific integrity demands a reproducible and self-validating protocol. The choice of solvent is critical for analyzing this hydrochloride salt.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection:

    • For observing all protons: Use Deuterated Dimethyl Sulfoxide (DMSO-d₆). Its polarity effectively dissolves the salt, and the acidic -NH₃⁺ protons do not readily exchange, allowing for their observation.

    • For confirming exchangeable protons: Use Deuterium Oxide (D₂O). The -NH₃⁺ protons will exchange with deuterium, causing their signal to disappear from the spectrum. This is a definitive test for identifying these protons.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). If using D₂O, an external reference or a secondary internal standard like DSS is required.[7]

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans to achieve adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks and analyze their chemical shifts and multiplicities.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) solvent 2. Select Solvent (DMSO-d6 or D2O) weigh->solvent dissolve 3. Dissolve in 0.6 mL Solvent solvent->dissolve reference 4. Add TMS Reference dissolve->reference instrument 5. Insert into Spectrometer (≥400 MHz) reference->instrument Transfer to NMR acquire 6. Run 1D ¹H Experiment instrument->acquire process 7. Fourier Transform & Phasing acquire->process Generate FID calibrate 8. Calibrate to TMS (0 ppm) process->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

Section 4: Data Interpretation Workflow

A systematic approach is essential for accurate spectral interpretation and avoids misassignment.

Logical Interpretation Steps:

  • Reference Check: Confirm the TMS peak is at 0.00 ppm.

  • Integration Analysis: Normalize the integration values to the smallest, well-defined peak corresponding to a known number of protons (e.g., the terminal methyl triplet, Hʰ, to 3H). Verify that the total integration matches the 19 protons of the molecule.

  • Chemical Shift Grouping:

    • Aliphatic Region (0.8-1.8 ppm): Identify the signals for the butyl chain protons (Hᶠ, Hᵍ, Hʰ). The most upfield signal should be the terminal methyl (Hʰ).

    • Amide/Deshielded Alkyl Region (2.8-4.2 ppm): Locate the signals for Hᵇ, Hᵈ, and Hᵉ. The singlet at ~4.0 ppm is the unique α-CH₂ (Hᵇ). The remaining signals are the N-methyl and N-methylene groups.

    • Exchangeable Proton Region (>8.0 ppm): Find the broad singlet corresponding to the -NH₃⁺ protons (Hᵃ). Confirm by running a D₂O exchange experiment.

  • Multiplicity (Splitting) Analysis:

    • Confirm the terminal methyl (Hʰ) is a triplet (coupled to 2 protons, Hᵍ).

    • Confirm the N-CH₂ (Hᵈ) is a triplet (coupled to 2 protons, Hᶠ).

    • Analyze the more complex multiplet patterns of the internal methylene groups (Hᶠ, Hᵍ).

  • Final Assignment: Correlate all observations (shift, integration, multiplicity) to assign each signal to its corresponding proton group as detailed in Table 1.

  • Purity Assessment: Scrutinize the baseline for any unassigned peaks, which may indicate impurities or residual solvents.

Interpretation Logic Diagram:

G start Start with Processed Spectrum tms 1. Calibrate TMS to 0 ppm? start->tms integrate 2. Integrate All Peaks tms->integrate analyze_shifts 3. Analyze Chemical Shift Regions integrate->analyze_shifts analyze_coupling 4. Analyze Splitting Patterns analyze_shifts->analyze_coupling assign 5. Assign All Signals to Protons analyze_coupling->assign purity 6. Check for Impurity Signals assign->purity end Structure Confirmed purity->end

Caption: Logical workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough interpretation relies on understanding the fundamental principles of chemical shifts and coupling, with special attention paid to the strong deshielding effects of the ammonium and carbonyl groups and the potential for conformational isomerism due to restricted amide bond rotation. By following the systematic experimental and interpretive workflows outlined in this guide and leveraging comparative data from structural analogs, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate, ensuring the integrity of their downstream applications in drug development and chemical research.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Table 2/2b, 1H NMR (in CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, I. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 226–236. Retrieved from [Link]

  • Ji, Y., Yang, X., & Tang, J. (2019). Amide Resonance Structure Detected by NMR to Predict Hydroxyl Unit in Protein. Advances in Biological Sciences Research, 4. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link] Corvallis_Post-Bac_Sequence/OR_Chem_2/Chapter_10%3A_NMR_Spectroscopy/10.04%3A_1H_NMR_Chemical_Shift

  • t-Butyl group towers over other 1H resonances. (2008, July 7). ACD/Labs. Retrieved from [Link]

  • Naeimi, H., & Kiani, F. (2016). Fig. 2. 1 H NMR spectra of 2-amino-2 0... [Image]. ResearchGate. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. (n.d.). accessdata.fda.gov. Retrieved from [Link]

  • Chemical synthesis method for of 2-amino-butanamide hydrochloride. (2010). Google Patents.
  • 2-amino-N,N-dimethylacetamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • The 1H NMR spectra of pure N-methylacetamide liquid. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Methylacetamide. (n.d.). ATB. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2-Amino-N-butyl-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Compound: 2-Amino-N-butyl-N-methylacetamide hydrochloride CAS: 172596-80-4 (Analogous/Generic Reference) Risk Profile: Irritant (Skin/Eye/Respiratory) | Potential Reproductive Toxin (Structural Alert)[1]

Parameter Critical Directive
Primary Hazard Inhalation of dust and direct contact with mucous membranes.[1]
Engineering Control MANDATORY: Handle exclusively inside a certified Chemical Fume Hood.
Skin Protection Nitrile Gloves (Min 0.11 mm).[1] Double-gloving recommended for solutions.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powders.[1]
Spill Response Dampen with inert oil/solvent to prevent dust; sweep into a sealed container.[1] Do not dry sweep.[1]

Part 1: Risk Assessment & Hazard Identification

As researchers, we must look beyond the Safety Data Sheet (SDS) and understand the molecular logic of the hazard.[1] This compound is an alpha-amino amide salt .

  • The Hydrochloride Moiety:

    • Mechanism: Upon contact with moisture (mucous membranes in nose/lungs), the HCl salt can hydrolyze or dissociate, creating an acidic micro-environment (pH < 2).[1] This drives the STOT SE 3 (Respiratory Irritation) classification common to this class.[1]

    • Operational Risk: The primary vector for injury is dust inhalation during weighing.[1]

  • The N-Methylacetamide Fragment (SAR Alert):

    • Mechanism: Structural Activity Relationship (SAR) analysis flags the N-methylacetamide core as a potential Reproductive Toxin (Category 1B) .[1] While the specific salt may not be fully characterized, the metabolic cleavage could release N-methylacetamide in vivo.[1]

    • Precautionary Principle: Treat this substance as a potential teratogen.[1] Pregnant or nursing personnel should avoid handling.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] We do not rely on a single layer of protection.[1]

PPE Component Specification Scientific Rationale
Hand Protection Nitrile Rubber (0.11 mm) Why Nitrile? Excellent resistance to amide solvents and incidental acid contact.[1] Latex is permeable to many organic amides.Protocol: Change gloves immediately upon splash or every 60 mins.[1]
Eye/Face Tight-Fitting Goggles Why Goggles? Fine crystalline powders can bypass the side-shields of safety glasses.[1] Goggles seal the orbital area against airborne particulates.[1]
Respiratory Fume Hood (Primary) Hierarchy of Controls: Engineering controls (Hood) > PPE (Respirator).If hood is unavailable (Emergency only): Use N95 or P100 respirator.[1]
Body Lab Coat (Buttoned) Material: Poly-cotton blend or Tyvek (if handling >10g).[1] Must cover wrists fully to interface with gloves.[1]
Visualization: PPE Decision Logic

PPE_Logic Start Start: Handling 2-Amino-N-butyl-N-methylacetamide HCl Form Is the substance Solid (Powder) or Solution? Start->Form Solid SOLID / POWDER Form->Solid Powder Solution SOLUTION Form->Solution Liquid Hood Is Fume Hood Available? Solid->Hood Standard_PPE Standard PPE: Nitrile Gloves + Goggles + Lab Coat (Work inside Hood) Hood->Standard_PPE Yes Resp_Req STOP: Respiratory Protection Required (N95/P100 + Goggles) Hood->Resp_Req No High_Perm High Permeability Solvent (e.g., DMSO, DCM)? Solution->High_Perm Solvent Solvent Type? Double_Glove Double Glove (Nitrile) + Chemical Splash Goggles High_Perm->Double_Glove No (Water/MeOH) Special_Glove Use Silver Shield / Laminate Gloves High_Perm->Special_Glove Yes

Caption: Decision tree for selecting appropriate PPE based on physical state and engineering control availability.

Part 3: Operational Protocols

Protocol A: Safe Weighing (The Critical Step)

Most exposure incidents occur during the transfer of static-prone powders.[1]

  • Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 respirator.

  • Static Control: Use an anti-static gun or wipe the spatula with a dryer sheet.[1] Amine salts are hygroscopic and prone to clumping/static fly-away.

  • Transfer:

    • Tare the receiving vessel (vial) with its cap on.

    • Remove cap, add solid, recap immediately.[1]

    • Never leave the stock container open.

  • Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after weighing to solubilize and remove invisible dust.[1]

Protocol B: Solubilization
  • Solvent Choice: Water, Methanol, or DMSO.[1]

  • Exothermic Note: Dissolution of HCl salts can be slightly exothermic.[1] Add solvent slowly.[1]

  • Labeling: Clearly mark "Amine HCl Salt - Irritant" on the vial.[1]

Part 4: Disposal & Decontamination

Waste Stream Classification:

  • RCRA Status: likely not P-listed, but treat as Hazardous Chemical Waste .[1]

  • Halogenated: Yes (contains Chloride).[1]

  • Nitrogenous: Yes (contains Amide/Amine).[1]

Disposal Workflow

Disposal_Flow Waste Waste Generation Type Type? Waste->Type Solid_Waste Solid Waste (Contaminated Wipes/Powder) Type->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors) Type->Liquid_Waste Container Seal in HDPE Container Label: 'Toxic/Irritant' Solid_Waste->Container Segregation Segregate: Halogenated Organics Liquid_Waste->Segregation Segregation->Container Destruction High Temp Incineration (with Scrubber) Container->Destruction

Caption: Waste stream segregation and destruction workflow ensuring compliance with halogenated waste protocols.

Decontamination Procedure:

  • Surface: Wash with 5% Sodium Bicarbonate (

    
    ) solution.[1] This neutralizes the HCl salt, converting it to the free base (which may be less soluble in water but easier to wipe up with organic solvents like ethanol).[1]
    
  • Final Clean: Follow with a detergent/water rinse.[1]

References

  • PubChem . (2023).[1] 2-amino-N-methylacetamide hydrochloride (Related Compound Analysis). National Library of Medicine.[1] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.